molecular formula C21H24N2O4 B247831 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone

Cat. No. B247831
M. Wt: 368.4 g/mol
InChI Key: MXRAUYBIISCZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone, also known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPE belongs to the class of piperazine derivatives and has a molecular formula of C24H28N2O4.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has also been shown to inhibit the activity of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to have analgesic effects, which may be due to its ability to modulate pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, analgesic, and antidepressant effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone. One area of research is the development of more efficient synthesis methods for this compound, which may improve its purity and yield. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in cancer treatment.

Synthesis Methods

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone can be synthesized through a multistep reaction process. The first step involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base to form 4-(4-methoxybenzoyl)-1-piperazinyl chloride. The second step involves the reaction of 4-(4-methoxybenzoyl)-1-piperazinyl chloride with 2-methyl-4-(2-hydroxyethoxy)toluene in the presence of a base to form this compound. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H24N2O4/c1-16-4-3-5-19(14-16)27-15-20(24)22-10-12-23(13-11-22)21(25)17-6-8-18(26-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

MXRAUYBIISCZNA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.